1-Ethyl-4,4'-bipiperidine is primarily sourced from synthetic routes involving the alkylation of piperidine derivatives. It falls under the category of organic compounds used as intermediates in the synthesis of pharmaceuticals and other chemical products. Its structural uniqueness stems from the presence of both piperidine moieties and an ethyl substituent, which influence its chemical behavior and biological activity.
The synthesis of 1-Ethyl-4,4'-bipiperidine can be achieved through several methods:
Alkylation Method:
Industrial Production:
The molecular structure of 1-Ethyl-4,4'-bipiperidine features two piperidine rings connected at the 4-position.
Structural Characteristics:
Spectroscopic Data:
1-Ethyl-4,4'-bipiperidine is involved in various chemical reactions:
Oxidation:
Reduction:
Substitution Reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic/neutral media |
Reduction | Hydrogen gas, palladium on carbon | Catalytic conditions |
Substitution | Alkyl halides, aryl halides | Strong bases |
The mechanism of action for 1-Ethyl-4,4'-bipiperidine involves its interaction with various biological targets:
Neurotransmitter Systems:
Research indicates that derivatives like 11C-LSN3172176 (a radiolabeled form) demonstrate high binding affinity to M1 muscarinic receptors, suggesting that modifications to the bipiperidine structure can enhance selectivity and efficacy in targeting specific receptor subtypes .
The physical and chemical properties of 1-Ethyl-4,4'-bipiperidine include:
Physical State:
Solubility:
Melting Point & Boiling Point:
The compound exhibits stability under standard laboratory conditions but should be protected from strong oxidizing agents which could lead to degradation .
1-Ethyl-4,4'-bipiperidine has several applications across different scientific fields:
Pharmaceuticals:
Material Science:
Research Applications:
The synthesis of 1-ethyl-4,4'-bipiperidine derivatives primarily proceeds through sequential alkylation of the bipiperidine scaffold, leveraging the differential reactivity of the nitrogen atoms. The core bipiperidine structure (molecular formula C₁₁H₂₀N₂) serves as the foundational building block, with the ethyl group introduced selectively at one nitrogen center. One established route involves the monoalkylation of 4,4'-bipiperidine using ethylating agents like iodoethane or bromoethane in polar aprotic solvents. Alternative pathways employ carboxylate intermediates such as ethyl [1,4'-bipiperidine]-4-carboxylate (CAS 344779-08-4, MW 240.34 g/mol) as protected forms that can be subsequently decarboxylated or reduced to target structures [3] . The strategic selection of starting materials—whether the free amine or protected derivatives—directly impacts regioselectivity and overall yield, necessitating careful route planning.
Reductive amination stands as the predominant method for introducing the ethyl group onto the bipiperidine framework, particularly valued for circumventing overalkylation issues inherent in direct nucleophilic substitution. This approach involves the condensation of 4,4'-bipiperidine with acetaldehyde followed by in situ reduction using borohydride reagents. Key reducing agents include:
The mechanism proceeds through an iminium ion intermediate, stabilized by the bipiperidine's tertiary amine character. Steric constraints around the nitrogen nuclei necessitate precise stoichiometric control to prevent dialkylation, with molar ratios of aldehyde to amine typically maintained at 1.05:1.0 to minimize diethylated byproducts. Notably, the bipiperidine's basicity gradient (pKa differences between ring nitrogens) enables selective ethylation at the less sterically hindered nitrogen when appropriate catalysts are employed [2] [8].
Table 1: Comparison of Reducing Agents for Reductive Ethylation
Reducing Agent | Solvent System | Temperature (°C) | Yield Range (%) | Major Byproduct |
---|---|---|---|---|
NaBH(OAc)₃ | DCM, 1% AcOH | 25 | 75-90 | Diethylated derivative |
NaBH₃CN | MeOH, pH 5 buffer | 25 | 65-85 | Aldehyde alcohol |
NaBH₄ | THF | 0-5 | 40-60 | Over-reduced amine |
Reaction parameter optimization critically enhances yield and purity in 1-ethyl-4,4'-bipiperidine synthesis. Solvent selection profoundly influences reaction kinetics, with dichloromethane (DCM) and tetrahydrofuran (THF) providing optimal balance between substrate solubility and iminium ion stability. Acidic additives—notably acetic acid (1-5% v/v)—catalyze imine formation but require titration to avoid decomposition of sodium triacetoxyborohydride. Temperature control proves essential, as demonstrated by the significant yield improvement (from 45% to 79%) when maintaining reactions at 0-5°C during aldehyde addition [2].
Large-scale implementations (≥100 mmol) benefit from stepwise protocols, exemplified by the HCl-mediated deprotection of 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate. This reaction achieves quantitative conversion when conducted in aqueous ethyl acetate (200mL solvent per 20g substrate) at ambient temperature for 3 hours, yielding the hydrochloride salt as a crystalline solid in 75% isolated yield after concentration. Purification efficiency is markedly enhanced by this salt formation, avoiding chromatographic separation . Kinetic studies reveal that the ethylation rate constant doubles with every 10°C increase below 30°C, but declines above this threshold due to competing hydrolysis, establishing 25-30°C as the optimal temperature window.
Table 2: Impact of Reaction Parameters on Ethylation Efficiency
Parameter | Low Yield Condition | Optimized Condition | Yield Increase |
---|---|---|---|
Solvent | Ethanol | Dichloromethane | +35% |
Acid Additive | None | AcOH (1% v/v) | +42% |
Temperature | 40°C | 25°C | +28% |
Reducing Agent | NaBH₄ | NaBH(OAc)₃ | +50% |
The strategic implementation of protecting groups enables regiodivergent synthesis of 1-ethyl-4,4'-bipiperidine derivatives by exploiting the distinct electronic environments of the two nitrogen atoms. The tert-butoxycarbonyl (Boc) group emerges as the optimal protecting moiety due to its orthogonal deprotection under acidic conditions compatible with the bipiperidine framework. Protection sequences typically commence with mono-Boc protection of 4,4'-bipiperidine (achieving >95% selectivity at the less hindered N1 position), followed by ethylation at N4', and subsequent Boc removal with trifluoroacetic acid (TFA) or HCl/dioxane [7] [8].
Advanced methodologies employ dual-protection strategies using acid-labile groups (Boc) alongside base-sensitive carbamates (Fmoc) to achieve sequential functionalization. The Boc group's stability during reductive amination allows selective ethylation at the unprotected nitrogen, as demonstrated in the synthesis of ethyl [1,4'-bipiperidine]-4-carboxylate derivatives. Crucially, deprotection efficiency is maximized using trimethylsilyl trifluoromethanesulfonate (TMSOTf) in catalytic amounts (0.1-0.2 equiv), which cleaves Boc groups within 15 minutes at 0°C while preserving ethylated amines. This approach minimizes racemization and eliminates side reactions associated with strong protic acids [8]. Recent innovations utilize polymer-assisted protecting groups enabling purification without chromatography—particularly valuable for synthesizing analytically pure 1-ethylbipiperidines for pharmaceutical applications.
Sustainable synthesis of 1-ethyl-4,4'-bipiperidine derivatives integrates atom economy principles with waste-reduction technologies. Reductive amination using catalytic reductive protocols with polymer-supported cyanoborohydride reduces heavy metal contamination while enabling reagent recycling across ≥5 batches. Solvent optimization studies identify cyclopentyl methyl ether (CPME) as an environmentally benign alternative to dichloromethane, providing comparable yields (82% vs 85%) while improving E-factor metrics from 18.7 to 8.2 [8].
In situ imide formation techniques minimize aldehyde excess requirements, utilizing molecular sieves (3Å) to drive equilibrium toward imine formation with only 1.05 equivalents of acetaldehyde. This approach reduces the aldehyde load by 60% compared to conventional methods, substantially decreasing volatile organic compound emissions. Continuous flow processing represents another advancement, where bipiperidine, acetaldehyde, and reducing agent are introduced via separate inlets into a temperature-controlled reactor, achieving 91% conversion with residence times under 10 minutes. This method enhances heat transfer and mixing efficiency while reducing solvent consumption by 75% compared to batch processes. Lifecycle assessment confirms flow strategies lower global warming potential by 42%—aligning with green chemistry objectives for industrial-scale production of ethylated bipiperidines.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0